2-Cyano-5-methyl-benzoic acid methyl ester
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Description
2-Cyano-5-methyl-benzoic acid methyl ester is a chemical compound with the molecular formula C10H9NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Cyano-5-methyl-benzoic acid methyl ester consists of a benzene ring substituted with a cyano group (C#N), a methyl group (CH3), and a carboxylic acid methyl ester group (COOCH3) . The exact 3D structure is not provided in the available resources.Chemical Reactions Analysis
Esters, including 2-Cyano-5-methyl-benzoic acid methyl ester, can undergo several types of reactions. One such reaction is hydrolysis, which can occur under acidic or basic conditions, resulting in a carboxylic acid and an alcohol . They can also undergo reactions with organometallic compounds to form tertiary alcohols .Scientific Research Applications
Chemical Synthesis and Rearrangement
2-Cyano-5-methyl-benzoic acid methyl ester is involved in chemical synthesis and rearrangement processes. Yokoyama, Hatanaka, and Sakamoto (1985) demonstrated its use in the condensation with benzoic acid, yielding products through O,N and N,N double rearrangement (Yokoyama, Hatanaka, & Sakamoto, 1985). Additionally, Yokoyama et al. (1981) showed its condensation with 2-cyano-3-mercapto-3-(methyl-thio)acrylamide leading to products whose structures were confirmed by X-ray crystallography (Yokoyama et al., 1981).
Peptidomimetic Synthesis
In peptidomimetic synthesis, Tkachuk et al. (2018) developed an efficient method for synthesizing a number of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, using 2-cyanobenzamide derivatives, indicating a practical advantage of benzoic acid derivatives in this domain (Tkachuk et al., 2018).
Analysis in Food and Beverages
Zaifa Pan et al. (2005) developed a new application of pyrolytic methylation to determine benzoic acid in soft drinks by gas chromatography, using on-line pyrolytic methylation by tetramethylammonium hydroxide, which is relevant for the analysis of benzoic acid derivatives in food and beverage products (Pan et al., 2005).
Corrosion Inhibition
The compound has been evaluated as a corrosion inhibitor. Herrag et al. (2007) assessed its effects as a corrosion inhibitor of steel in hydrochloric acid, demonstrating significant reduction in corrosion rates (Herrag et al., 2007).
Synthesis of Other Chemical Compounds
Further research by Das and Kabalka (2008) involved synthesizing derivatives like (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, starting from β-cyclocitral, showing its utility in synthesizing complex organic compounds (Das & Kabalka, 2008).
Esterification Reactions
Aqar, Rahmanian, and Mujtaba (2019) discussed the synthesis of various methyl esters, including methyl benzoate, via esterification reactions, highlighting the relevance of 2-cyano-5-methyl-benzoic acid methyl ester in such processes (Aqar, Rahmanian, & Mujtaba, 2019).
Catalytic Reduction
King and Strojny (1982) examined the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst under hydrogen, relevant for the catalytic reduction involving benzoic acid derivatives (King & Strojny, 1982).
properties
IUPAC Name |
methyl 2-cyano-5-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)9(5-7)10(12)13-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTPXVBMNRMBQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254191 |
Source
|
Record name | Benzoic acid, 2-cyano-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-methyl-benzoic acid methyl ester | |
CAS RN |
127510-94-5 |
Source
|
Record name | Benzoic acid, 2-cyano-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127510-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-cyano-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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